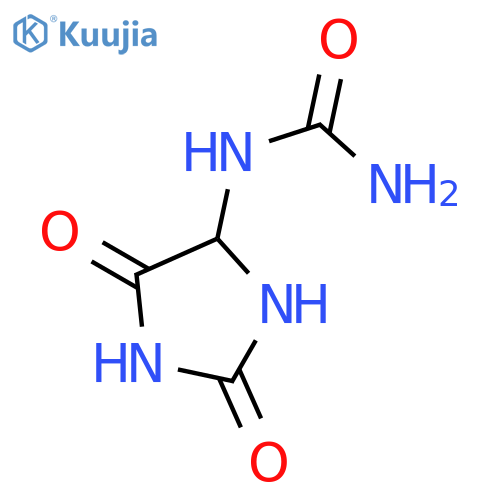Cas no 3844-67-5 (S-(+)-Allantoin)

S-(+)-Allantoin structure
商品名:S-(+)-Allantoin
S-(+)-Allantoin 化学的及び物理的性質
名前と識別子
-
- N-[(4S)-2,5-dioxo-4-imidazolidinyl]-Urea
- NCGC00016358-01
- CHEBI:15678
- Urea, N-((4S)-2,5-dioxo-4-imidazolidinyl)-
- Allantoin, (+)-
- [(4S)-2,5-dioxoimidazolidin-4-yl]urea
- S-allantoin
- CAS-97-59-6
- (S)(+)-Allantoin
- CHEMBL1230080
- SCHEMBL12994447
- Allantoin, S-(+)-
- Urea, N-[(4S)-2,5-dioxo-4-imidazolidinyl]-
- 3AL
- Allantoin S-(+)-form [MI]
- XDK458E1J9
- 1-[(4s)-2,5-Dioxoimidazolidin-4-Yl]urea
- 3844-67-5
- S-(+)-Allantoin
- UNII-XDK458E1J9
- (+)-Allantoin
- Q27098185
- (S)-Allantoin
- N-((S)-2,5-dioxoimidazolidin-4-yl)urea
- DTXSID701278152
- (S)-(+)-allantoin
- N-[(4S)-2,5-Dioxo-4-imidazolidinyl]urea
- C02350
- N-[(4S)-2,5-dioxoimidazolidin-4-yl]urea
- Allantoin, (S)-
- (S)-1-(2,5-Dioxoimidazolidin-4-yl)urea
-
- インチ: InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/t1-/m0/s1
- InChIKey: POJWUDADGALRAB-SFOWXEAESA-N
- ほほえんだ: C1(C(=O)NC(=O)N1)NC(=O)N
計算された属性
- せいみつぶんしりょう: 158.04399007g/mol
- どういたいしつりょう: 158.04399007g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 113Ų
S-(+)-Allantoin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | A540503-50g |
S-(+)-Allantoin |
3844-67-5 | 50g |
$ 207.00 | 2023-04-19 | ||
| TRC | A540503-10g |
S-(+)-Allantoin |
3844-67-5 | 10g |
$ 81.00 | 2023-04-19 | ||
| TRC | A540503-5g |
S-(+)-Allantoin |
3844-67-5 | 5g |
$ 64.00 | 2023-04-19 |
S-(+)-Allantoin 関連文献
-
1. L.—The constitution of allantoin and allied substancesHenry Drysdale Dakin J. Chem. Soc. Trans. 1915 107 434
-
Ratchadaporn Seedad,Sasimaporn khuthinakhun,Nuanlaor Ratanawimarnwong,Piyada Jittangprasert,Thitirat Mantim,Kriangsak Songsrirote New J. Chem. 2021 45 22424
-
Yuhui Yang,Yanan Wang,Jin Sun,Jiahong Zhang,Haitao Guo,Yonghui Shi,Xiangrong Cheng,Xue Tang,Guowei Le Food Funct. 2019 10 61
-
Silvio Pipolo,Riccardo Percudani,Roberto Cammi Org. Biomol. Chem. 2011 9 5149
-
Ma Ke,Jatoi Abdul Wahab,Bang Hyunsik,Kyung-Hun Song,Jung Soon Lee,Mayakrishnan Gopiraman,Ick Soo Kim RSC Adv. 2016 6 4593
3844-67-5 (S-(+)-Allantoin) 関連製品
- 97-59-6(Allantoin)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
